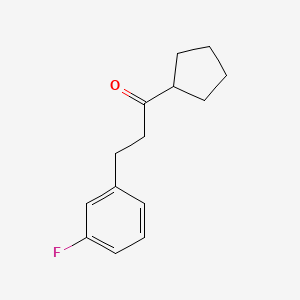

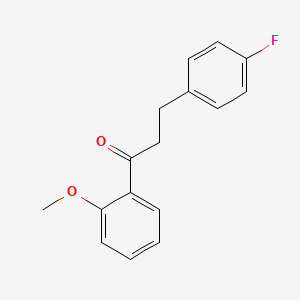

3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be part of the description.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It would include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Applications De Recherche Scientifique

Fluorography in Protein and Nucleic Acid Detection

A method for detecting tritium in polyacrylamide gels uses a process involving dimethyl sulphoxide and 2,5-diphenyloxazole (PPO), related to the chemical structure of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone. This method is highly sensitive for detecting tritium-labelled proteins and nucleic acids in gels, highlighting its application in biochemical research (Bonner & Laskey, 1974).

Polymer Synthesis and Properties

Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups were synthesized using compounds structurally similar to 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone. These polymers exhibit high thermal stability, electrical insulating properties, and are soluble in polar solvents, which is significant for materials science and polymer engineering applications (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).

Molecular and Crystal Studies

Research on bis-phenols structurally related to 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone shows diverse polymorphs and solvates with varied stoichiometry and thermal properties. These findings are important for understanding molecular interactions and crystal packing in solid-state chemistry (Nath & Baruah, 2013).

Fluorination Studies and Kinetics

The fluorination process of alkyl substituted phenols, closely related to the structure of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, reveals insights into the regioselectivity and kinetics of such reactions. This has implications for organic synthesis and pharmaceutical chemistry (Jereb, Zupan, & Stavber, 2004).

Fluorescent Molecular Probes

2,5-Diphenyloxazoles, similar in structure to 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, have been developed as new fluorescent solvatochromic dyes. They are used in fluorescent molecular probes for studying biological events and processes, underscoring their significance in biochemical and medical research (Diwu et al., 1997).

Safety And Hazards

This would involve detailing the compound’s toxicity, flammability, and any precautions that need to be taken while handling it.

Orientations Futures

This would involve discussing potential applications of the compound and areas for future research.

Please note that the availability of this information would depend on the extent to which the compound has been studied. For a novel or less-studied compound, some of this information might not be available. In such cases, computational chemistry techniques can be used to predict some of the properties.

Propriétés

IUPAC Name |

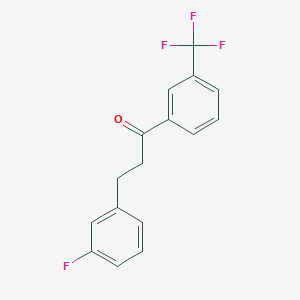

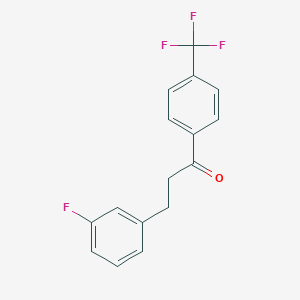

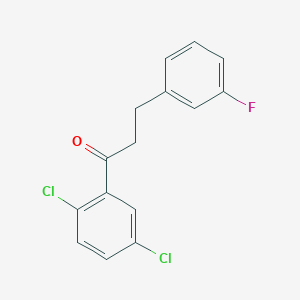

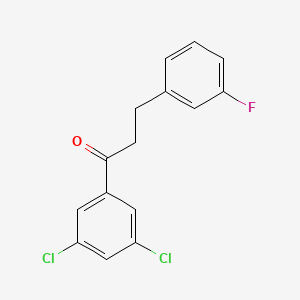

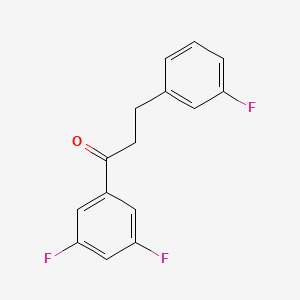

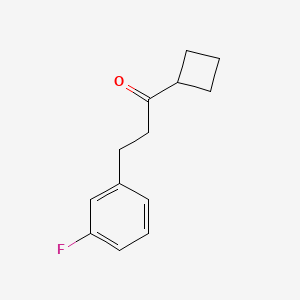

3-(2,5-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOZEICPPBXTIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644736 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone | |

CAS RN |

898753-45-2 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.